N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-N-(2-furylmethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-N-(2-furylmethyl)propanamide, also known as FTY720 or fingolimod, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. FTY720 is a sphingosine-1-phosphate (S1P) receptor modulator that has been shown to have immunomodulatory, anti-inflammatory, and neuroprotective effects.
Scientific Research Applications
N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-N-(2-furylmethyl)propanamide has been extensively studied for its therapeutic potential in various diseases, including multiple sclerosis, inflammatory bowel disease, transplant rejection, and cancer. In multiple sclerosis, N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-N-(2-furylmethyl)propanamide has been shown to reduce relapse rates, delay disability progression, and decrease brain atrophy. In inflammatory bowel disease, N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-N-(2-furylmethyl)propanamide has been shown to reduce inflammation and promote tissue repair. In transplant rejection, N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-N-(2-furylmethyl)propanamide has been shown to prevent graft rejection by inhibiting T-cell migration. In cancer, N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-N-(2-furylmethyl)propanamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Mechanism of Action
N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-N-(2-furylmethyl)propanamide acts as a modulator of S1P receptors, which are involved in various cellular processes, including cell migration, survival, and differentiation. N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-N-(2-furylmethyl)propanamide binds to S1P receptors on lymphocytes, preventing their egress from lymphoid organs and reducing their circulation in the blood. This leads to a decrease in the number of lymphocytes in peripheral tissues, resulting in immunomodulatory and anti-inflammatory effects. N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-N-(2-furylmethyl)propanamide also has neuroprotective effects, as it can cross the blood-brain barrier and activate S1P receptors on neurons, promoting their survival and preventing neuroinflammation.
Biochemical and Physiological Effects:
N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-N-(2-furylmethyl)propanamide has been shown to have various biochemical and physiological effects, including the modulation of immune cell trafficking, the reduction of inflammatory cytokine production, the promotion of tissue repair, and the prevention of neuroinflammation. N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-N-(2-furylmethyl)propanamide also has effects on various signaling pathways, including the PI3K/Akt/mTOR pathway, the MAPK pathway, and the NF-κB pathway.
Advantages and Limitations for Lab Experiments
N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-N-(2-furylmethyl)propanamide has several advantages for lab experiments, including its availability, its well-characterized mechanism of action, and its therapeutic potential in various diseases. However, N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-N-(2-furylmethyl)propanamide also has some limitations, including its potential toxicity at high doses, its narrow therapeutic window, and its complex pharmacokinetics.
Future Directions
For N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-N-(2-furylmethyl)propanamide research include the development of more selective S1P receptor modulators, the optimization of dosing regimens, the investigation of N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-N-(2-furylmethyl)propanamide's effects on other signaling pathways, and the exploration of its therapeutic potential in other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-N-(2-furylmethyl)propanamide's potential as a drug delivery system and its use in combination therapy with other drugs should be further investigated.
Synthesis Methods
N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-N-(2-furylmethyl)propanamide is synthesized from 2-amino-2-methyl-1-propanol and 2-furancarboxaldehyde in a multistep reaction. The final step involves the reaction of the intermediate with 2,5-dioxo-1-phenyl-3-pyrrolidinecarboxylic acid chloride to form N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-N-(2-furylmethyl)propanamide. The synthesis method has been optimized for high yield and purity, making N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-N-(2-furylmethyl)propanamide readily available for research purposes.
properties
IUPAC Name |
N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N-(furan-2-ylmethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-2-16(21)19(12-14-9-6-10-24-14)15-11-17(22)20(18(15)23)13-7-4-3-5-8-13/h3-10,15H,2,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXPBQEOOENLBLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(CC1=CC=CO1)C2CC(=O)N(C2=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.